molecular formula C8H17O3P B1607293 Cyclohexyl methyl methylphosphonate CAS No. 7040-52-0

Cyclohexyl methyl methylphosphonate

Cat. No.: B1607293
CAS No.: 7040-52-0
M. Wt: 192.19 g/mol
InChI Key: UXITUBFQUAHYSL-UHFFFAOYSA-N
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Description

Cyclohexyl methyl methylphosphonate is an organophosphorus compound with the chemical formula C8H17O3P. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its cyclohexyl group attached to a methyl methylphosphonate moiety, making it a versatile molecule for different chemical reactions and applications .

Mechanism of Action

Target of Action

Cyclohexyl Methyl Methylphosphonate (CMMM) is primarily used in the field of micro-nano electronic materials . It is known to interact with diverse metal-oxide surfaces such as Al2O3, Ta2O5, NbO5, ZrO2, and TiO2 . These surfaces serve as the primary targets for CMMM.

Mode of Action

CMMM extends self-assembled monolayers (SAMs) beyond conventional gold/thiol systems . The chemical functionalities in film-forming molecules can be altered by introducing phosphate or phosphonate groups . This allows CMMM to form films with a similar degree of ordering as for alkyl thiol SAMs on gold .

Biochemical Pathways

Its use in the formation of self-assembled monolayers suggests it may influence the assembly and organization of molecules on the surface of materials .

Pharmacokinetics

It becomes more soluble in water when neutralized to phosphonates at neutral to high ph . This could potentially impact its bioavailability in various environments.

Result of Action

The primary result of CMMM’s action is the formation of self-assembled monolayers on various surfaces . This can alter the physical and chemical properties of the surfaces, enabling them to be used in a variety of applications, particularly in micro-nano electronic materials .

Action Environment

The action, efficacy, and stability of CMMM can be influenced by environmental factors such as pH and solvent type . For instance, its solubility increases in water when neutralized to phosphonates at neutral to high pH . This suggests that the compound’s action may be more effective in certain pH environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl methyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexyl methyl methylphosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Ethyl methylphosphonate
  • Isopropyl methylphosphonate

Comparison: Cyclohexyl methyl methylphosphonate is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to other methylphosphonates. For example, the cyclohexyl group increases the compound’s hydrophobicity and affects its solubility in various solvents. This uniqueness makes it suitable for specific applications where other methylphosphonates may not be as effective .

Properties

IUPAC Name

[methoxy(methyl)phosphoryl]oxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-10-12(2,9)11-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXITUBFQUAHYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341559
Record name Cyclohexyl methyl methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-52-0
Record name Cyclohexyl methyl methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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